7,8-dihidroxicoumarinas

7,8-Dihydroxycoumarins are a class of naturally occurring organic compounds characterized by the presence of two hydroxyl groups at positions 7 and 8 on the coumarin ring system. These molecules exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Structurally, they belong to the furanocoumarin family, which is derived from benzopyran derivatives.

Due to their unique chemical structure, 7,8-dihydroxycoumarins have attracted significant interest in various fields such as pharmaceuticals, natural products chemistry, and cosmetics. They can be isolated from a wide range of plant sources, including fruits, vegetables, and herbs. In the pharmaceutical industry, these compounds are often used as intermediates for the synthesis of more complex bioactive molecules.

The antioxidant activity of 7,8-dihydroxycoumarins is attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, they possess potential anti-inflammatory effects through modulation of various inflammatory pathways, making them promising candidates in the development of new therapeutic agents for inflammation-related diseases.

In cosmetic applications, these compounds are valued for their antioxidant and photoprotective properties, contributing to skin care products that help maintain youthful appearance by reducing oxidative stress and protecting against UV radiation.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

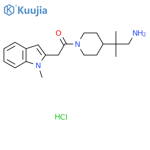

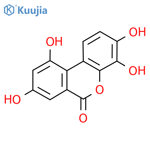

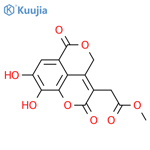

|

2H-1-Benzopyran-2-one, 7,8-dihydroxy-6-(3-methyl-2-buten-1-yl)- | 2143936-83-6 | C14H14O4 |

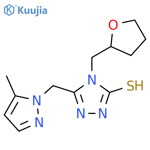

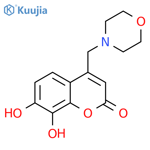

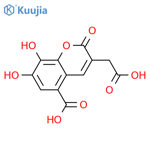

|

Urolithin E | 1453297-45-4 | C13H8O6 |

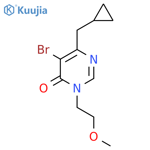

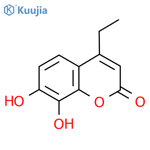

|

7,8-dihydroxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one | 844828-43-9 | C14H15NO5 |

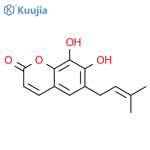

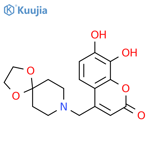

|

4-ethyl-7,8-dihydroxy-2H-chromen-2-one | 19040-66-5 | C11H10O4 |

|

4-({1,4-dioxa-8-azaspiro4.5decan-8-yl}methyl)-7,8-dihydroxy-2H-chromen-2-one | 887209-80-5 | C17H19NO6 |

|

Phyllanthusiin E; Me ester | 302576-40-5 | C14H10O8 |

|

5-Carboxy-7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-acetic acid | 1620153-13-0 | C12H8O8 |

|

Urolithin D | 131086-98-1 | C13H8O6 |

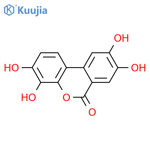

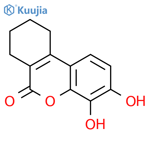

|

3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzoc-chromen-6-one | 50624-06-1 | C13H12O4 |

|

7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one | 1658-73-7 | C11H10O4 |

Literatura relevante

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

Proveedores recomendados

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados